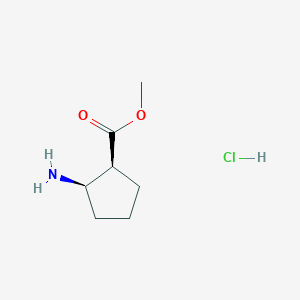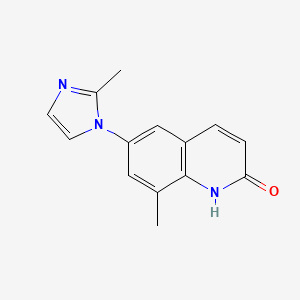![molecular formula C11H22N2O2 B8582937 CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 107258-92-4](/img/structure/B8582937.png)
CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of N-[(1S)-1-(3R)-3-pyrrolidinylethyl]amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed:
Hydrolysis: Formation of carbamic acid and tert-butanol.
Substitution Reactions: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: can be compared with other carbamates, such as:
Uniqueness: The presence of the tert-butyl ester group in this compound imparts unique steric and electronic properties, making it distinct from other carbamates. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
107258-92-4 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Clé InChI |
HJUZGKGDCUOVML-DTWKUNHWSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CCNC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)












